(2S)-3-Benzyl-2-methylpentan-1-ol
Description
(2S)-3-Benzyl-2-methylpentan-1-ol is a chiral secondary alcohol characterized by a pentan-1-ol backbone with a benzyl group at position 3 and a methyl group at position 2 in the (S)-configuration. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.29 g/mol.
Properties
IUPAC Name |
(2S)-3-benzyl-2-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNMSFTJYIWGE-JTDNENJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-3-Benzyl-2-methylpentan-2-one, using chiral catalysts or reagents. Another method includes the Grignard reaction, where a benzyl magnesium halide reacts with 2-methylpentanal, followed by reduction.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions, ensuring high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (2S)-3-Benzyl-2-methylpentan-2-one or (2S)-3-Benzyl-2-methylpentanoic acid.
Reduction: (2S)-3-Benzyl-2-methylpentane.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
(2S)-3-Benzyl-2-methylpentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Benzyl-2-methylpentan-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the chiral center, which can participate in various stereoselective transformations. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (2S)-3-Benzyl-2-methylpentan-1-ol, the following structurally related compounds are analyzed:
Table 1: Comparison of Key Properties
Structural and Functional Group Analysis
- Its chirality makes it valuable in enantioselective catalysis.
- (2S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol: The amino group introduces basicity and hydrogen-bonding capacity, distinguishing it from the target compound. Its diphenyl groups increase hydrophobicity significantly .
- 2-Methyl-3-pentanol: A simpler branched alcohol lacking aromaticity; lower molecular weight suggests higher volatility compared to the target compound .
- 2-Methyl-3-buten-2-ol : The double bond in this compound reduces stability under oxidative conditions compared to saturated analogs like the target alcohol .
- 2-Phenyl-3-Butyn-2-ol : The triple bond increases reactivity (e.g., in click chemistry), contrasting with the benzyl group’s stabilizing effects in the target compound .
Physicochemical Properties
- Boiling Point : The target compound’s boiling point is inferred to exceed 150°C (based on benzyl alcohol’s bp: 205°C), whereas 2-Methyl-3-buten-2-ol boils at 98–99°C due to lower molecular weight .
- Density : The target’s density is estimated to be ~0.95–1.05 g/cm³ (similar to benzyl alcohol: 1.04 g/cm³), higher than 2-Methyl-3-buten-2-ol (0.824 g/cm³) .
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